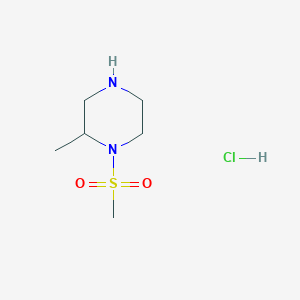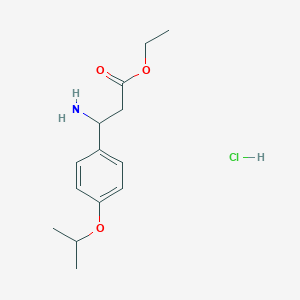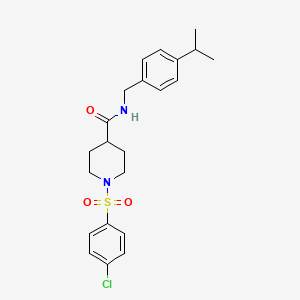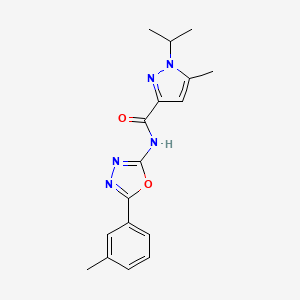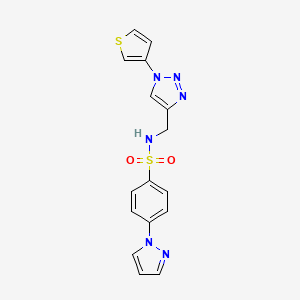
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several heterocyclic moieties, including a pyrazole ring, a triazole ring, and a thiophene ring . These types of structures are often found in biologically active compounds and are frequently used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various heterocycles and the sulfonamide group. These groups can participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound polar and potentially soluble in water .
Aplicaciones Científicas De Investigación
Anti-Inflammatory, Analgesic, and Antioxidant Activities
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide derivatives have been explored for their potential in various pharmacological activities. A study by Küçükgüzel et al. (2013) synthesized a series of these derivatives and evaluated them for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. The research found that some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have explored the anticancer properties of these compounds. Alqasoumi et al. (2009) synthesized novel derivatives to evaluate their antitumor activity, with some compounds showing effectiveness exceeding that of the reference drug doxorubicin (Alqasoumi et al., 2009). Gomha et al. (2016) synthesized a series of derivatives that showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Antimicrobial Properties
These derivatives have also been studied for their antimicrobial properties. Abdel-Wahab et al. (2017) synthesized novel compounds that exhibited good antimicrobial activities against various microorganisms (Abdel-Wahab et al., 2017). Similarly, Shaikh et al. (2014) found that some of the synthesized compounds showed significant antimicrobial activity (Shaikh et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrazol-1-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S2/c23-26(24,16-4-2-14(3-5-16)21-8-1-7-17-21)18-10-13-11-22(20-19-13)15-6-9-25-12-15/h1-9,11-12,18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWHZCNKZYHJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


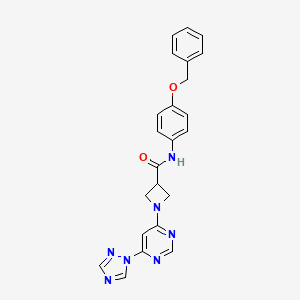
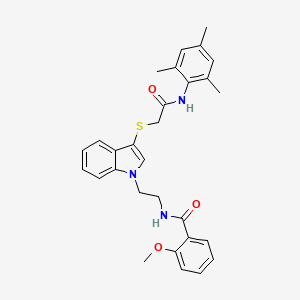
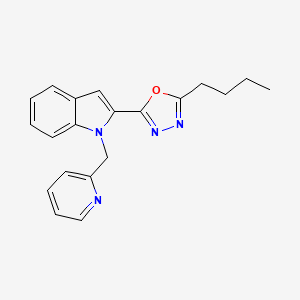

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)
![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)

